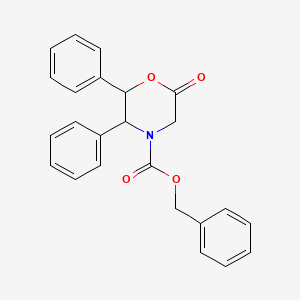

Benzyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen and oxygen atoms. The complete International Union of Pure and Applied Chemistry name for the two enantiomeric forms are benzyl (2R,3S)-6-oxo-2,3-diphenylmorpholine-4-carboxylate and benzyl (2S,3R)-6-oxo-2,3-diphenylmorpholine-4-carboxylate, respectively. The molecular formula C24H21NO4 indicates a complex organic structure containing twenty-four carbon atoms, twenty-one hydrogen atoms, one nitrogen atom, and four oxygen atoms.

The Chemical Abstracts Service registry numbers provide unique identifiers for each enantiomeric form. The (2R,3S)-enantiomer carries Chemical Abstracts Service number 100516-54-9, while the (2S,3R)-enantiomer is assigned Chemical Abstracts Service number 105228-46-4. These registry numbers facilitate precise identification and differentiation between the two stereoisomeric forms in chemical databases and literature. The molecular weight of both enantiomers is consistently reported as 387.43 to 387.44 grams per mole, reflecting the identical atomic composition despite different spatial arrangements.

The Simplified Molecular Input Line Entry System notation for both enantiomers is O=C(OCC1=CC=CC=C1)N1CC(=O)OC(C1C1=CC=CC=C1)C1=CC=CC=C1, which describes the connectivity pattern without specifying stereochemistry. The International Chemical Identifier key differs between enantiomers due to their distinct stereochemical configurations: HECRUWTZAMPQOS-UHFFFAOYNA-N for the (2R,3S)-form and HECRUWTZAMPQOS-PKTZIBPZSA-N for the (2S,3R)-form.

| Property | (2R,3S)-Enantiomer | (2S,3R)-Enantiomer |

|---|---|---|

| Chemical Abstracts Service Number | 100516-54-9 | 105228-46-4 |

| International Union of Pure and Applied Chemistry Name | benzyl (2R,3S)-6-oxo-2,3-diphenylmorpholine-4-carboxylate | benzyl (2S,3R)-6-oxo-2,3-diphenylmorpholine-4-carboxylate |

| Molecular Formula | C24H21NO4 | C24H21NO4 |

| Molecular Weight | 387.44 g/mol | 387.43 g/mol |

| International Chemical Identifier Key | HECRUWTZAMPQOS-UHFFFAOYNA-N | HECRUWTZAMPQOS-PKTZIBPZSA-N |

Crystallographic Analysis and Molecular Conformation

Crystallographic studies reveal that both enantiomers of this compound exhibit similar physical characteristics in their solid-state forms. Both compounds appear as white to off-white crystalline solids with identical melting points ranging from 205 to 207 degrees Celsius. This temperature range indicates strong intermolecular forces and a well-ordered crystal lattice structure in both enantiomeric forms.

The morpholine ring system adopts a specific conformation that accommodates the bulky phenyl substituents at positions 2 and 3. X-ray crystallographic analysis has been employed to determine absolute configurations and spatial arrangements of atoms within the molecular structure. The rigid bicyclic structure of the morpholine ring system, combined with the 6-oxo functionality, creates a conformationally constrained environment that influences the compound's reactivity patterns and biological properties.

The benzyl ester group at the 4-position of the morpholine ring extends outward from the core structure, creating additional steric considerations for molecular interactions. This positioning of the benzyloxycarbonyl group influences both the compound's physical properties and its behavior in chemical reactions. The crystalline powder form of both enantiomers demonstrates excellent stability under standard storage conditions, with recommended storage temperatures of 2 to 8 degrees Celsius for optimal preservation.

Spectroscopic analysis using infrared spectroscopy confirms the presence of characteristic functional groups within the molecular structure. The infrared spectrum shows distinct absorption bands corresponding to the carbonyl groups of both the ester functionality and the lactone ring, as well as aromatic carbon-hydrogen stretching frequencies from the phenyl rings. These spectroscopic data provide additional confirmation of the proposed molecular structure and support the crystallographic findings.

Stereochemical Configuration at 2R,3S Positions

The stereochemical configuration at positions 2 and 3 of the morpholine ring represents the most critical structural feature distinguishing the two enantiomeric forms of this compound. The (2R,3S)-configuration describes a specific three-dimensional arrangement where the substituent at position 2 adopts an R configuration according to Cahn-Ingold-Prelog rules, while the substituent at position 3 adopts an S configuration. This particular stereochemical arrangement results in a specific spatial orientation of the two phenyl groups relative to the morpholine ring system.

Optical rotation measurements provide quantitative evidence for the different stereochemical configurations. The (2R,3S)-enantiomer exhibits a specific optical rotation of -64 to -68 degrees when measured at 25 degrees Celsius using sodium D-line wavelength (589 nanometers) with a concentration of 5.5 grams per 100 milliliters in dichloromethane. This negative optical rotation indicates levorotatory behavior, leading to the common designation of this enantiomer as the (-)-form.

The stereochemical arrangement significantly influences the compound's conformational preferences and molecular recognition properties. The specific positioning of the phenyl groups creates distinct steric environments that affect both intermolecular interactions and reactivity patterns. Nuclear magnetic resonance spectroscopy studies, particularly nuclear Overhauser effect correlations, provide additional confirmation of the spatial relationships between substituents. These spectroscopic techniques demonstrate the rigid nature of the morpholine ring system and the fixed orientations of the phenyl substituents.

High-performance liquid chromatography using chiral stationary phases enables precise determination of enantiomeric purity, with both commercial forms typically achieving greater than 97.5 percent enantiomeric excess. This high degree of stereochemical purity is essential for applications requiring specific three-dimensional molecular architectures, particularly in asymmetric synthesis applications where the compound serves as a chiral auxiliary.

Comparative Analysis of Enantiomeric Forms

The comparative analysis of the (2R,3S) and (2S,3R) enantiomeric forms reveals both similarities and critical differences in their physical, chemical, and optical properties. While both enantiomers share identical molecular formulas, molecular weights, and melting point ranges, their optical activities provide the most distinctive differentiating characteristic. The (2S,3R)-enantiomer exhibits a positive optical rotation of +66 degrees under identical measurement conditions, directly contrasting with the negative rotation observed for the (2R,3S)-form.

The relationship between these enantiomers represents a perfect example of non-superimposable mirror images, where each form possesses identical physical properties in achiral environments but exhibits opposite optical rotations and potentially different biological activities. Both enantiomers demonstrate equivalent solubility profiles in common organic solvents such as tetrahydrofuran and dichloromethane, indicating similar intermolecular interactions with solvent molecules.

Commercial availability and pricing patterns reflect the relative demand and synthetic accessibility of each enantiomeric form. Market analysis indicates that both forms are readily available from multiple chemical suppliers, with slight variations in pricing based on supplier and purity specifications. The (2R,3S)-form is commonly available from Thermo Scientific Chemicals with 98 percent purity, while the (2S,3R)-form is offered by various suppliers including Aldrich with 99 percent purity.

Synthetic methodologies for preparing each enantiomer often employ different chiral starting materials or asymmetric catalytic approaches to achieve the desired stereochemical outcomes. The choice between enantiomeric forms in research applications depends primarily on the specific stereochemical requirements of the target synthesis or the desired biological activity profile. Both forms serve as valuable chiral building blocks in asymmetric synthesis, with their selection determined by the absolute configuration required in the final synthetic target.

| Comparison Parameter | (2R,3S)-Enantiomer | (2S,3R)-Enantiomer |

|---|---|---|

| Optical Rotation | -64° to -68° | +66° |

| Melting Point | 205-207°C | 205-207°C |

| Appearance | White crystalline powder | White to off-white crystalline solid |

| Typical Purity | ≥97.5% | ≥98% |

| Solubility | THF, DCM | THF, DCM |

| Commercial Designation | (-)-form | (+)-form |

Properties

IUPAC Name |

benzyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO4/c26-21-16-25(24(27)28-17-18-10-4-1-5-11-18)22(19-12-6-2-7-13-19)23(29-21)20-14-8-3-9-15-20/h1-15,22-23H,16-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HECRUWTZAMPQOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)OC(C(N1C(=O)OCC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30397859 | |

| Record name | ST51007022 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

335159-14-3 | |

| Record name | ST51007022 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate typically involves the reaction of benzyl chloroformate with 6-oxo-2,3-diphenylmorpholine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperature and pressure conditions. The product is then isolated and purified using techniques such as crystallization or distillation to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

Pharmaceutical Development

Benzyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate is recognized as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural properties allow it to participate in reactions that lead to the formation of analgesics and anti-inflammatory drugs.

Key Points:

- Analgesic Development: The compound has been utilized in the synthesis of pain-relief medications, leveraging its morpholine structure to enhance efficacy.

- Anti-inflammatory Agents: It serves as a precursor in developing drugs aimed at reducing inflammation, showcasing its versatility in medicinal chemistry.

Chemical Synthesis

In organic chemistry, this compound acts as a versatile building block. Its unique functional groups facilitate the creation of complex molecular architectures.

Applications:

- Synthetic Pathways: It is employed in various synthetic pathways to generate other valuable compounds, demonstrating its utility in organic synthesis.

- Reagent Use: As a reagent, it aids in the formation of carbon-carbon bonds and other critical reactions necessary for synthesizing diverse organic molecules.

Biological Research

Researchers utilize this compound to study its biological effects and interactions within living systems.

Research Areas:

- Drug Interaction Studies: The compound is instrumental in understanding how drugs interact with biological targets, contributing to pharmacodynamics research.

- Mechanisms of Action: Investigations into its mechanisms help elucidate how certain drugs exert their effects at the molecular level.

Material Science

The compound's unique chemical properties make it suitable for applications in material science, particularly in developing new materials such as polymers and coatings.

Material Applications:

- Polymer Development: It contributes to creating advanced polymers that exhibit desirable properties such as durability and resistance to environmental factors.

- Coatings Technology: Its incorporation into coatings enhances performance characteristics like adhesion and thermal stability.

Agrochemical Formulations

This compound also finds applications in agrochemicals, particularly in enhancing the efficacy of pesticides and herbicides.

Agrochemical Insights:

- Pesticide Efficacy: The compound has been explored for its potential to improve the effectiveness of various agrochemical formulations.

- Herbicide Development: It plays a role in developing herbicides that target specific plant species without affecting crops.

- Pharmaceutical Synthesis Study :

- Material Science Research :

- Biological Interaction Analysis :

Mechanism of Action

The mechanism of action of Benzyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

tert-Butyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate

Molecular Formula: C₂₁H₂₃NO₄ Molecular Weight: 353.41 g/mol CAS Numbers:

- (2S,3R)-(+)-enantiomer: 112741-50-1

- (2R,3S)-(−)-enantiomer: 112741-49-8

This analogue replaces the benzyl ester with a tert-butyl group, reducing steric hindrance and altering solubility. It is a key intermediate in natural product synthesis due to its stability under acidic conditions . Unlike the benzyl variant, it lacks a UV-active benzyl group, making it less suitable for fluorescence-based assays .

Ethyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate

Molecular Formula: C₁₉H₁₉NO₄ Molecular Weight: 325.36 g/mol CAS: 609781-33-1

The ethyl ester variant offers lower molecular weight and increased hydrophobicity compared to the benzyl derivative. However, its smaller ester group may reduce crystallinity, complicating purification .

Enantiomeric and Racemic Forms

The enantiomers exhibit identical physical properties but divergent biological activities. For example, the (2R,3S)-enantiomer is preferred in the synthesis of (-)-Renieramycin G due to its stereocomplementarity with target molecules .

Functional Group Modifications

4-Benzylmorpholine-3-carboxylic Acid

Molecular Formula: C₁₂H₁₅NO₃ CAS: 1219426-63-7

This compound lacks the 6-oxo and 2,3-diphenyl groups, simplifying the morpholine scaffold. It is used in small-molecule drug discovery but lacks the stereochemical complexity of the benzyl 6-oxo derivative .

4-Benzyl-2-morpholinecarboxylic Acid Hydrochloride

Molecular Formula: C₁₂H₁₅NO₃·HCl CAS: 135072-15-0

The hydrochloride salt enhances water solubility, making it suitable for aqueous reaction conditions. However, the acidic environment limits its use in base-sensitive syntheses .

Key Research Findings

Synthetic Utility :

- The benzyl ester is pivotal in synthesizing fluorogenic substrates for matrix metalloproteinases (MMPs). Its benzyl group facilitates UV detection in enzymatic assays .

- The tert-butyl analogue is critical in multi-step alkaloid synthesis, enabling efficient deprotection under mild acidic conditions .

Chiral Resolution :

- Enantiomers are resolved via chiral HPLC or enzymatic methods, with ≥99% enantiomeric excess (ee) achieved in commercial samples .

Thermal Stability :

- The benzyl ester’s melting point (205–207°C) exceeds that of ethyl or tert-butyl derivatives, indicating superior crystallinity .

Biological Activity

Benzyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate is a synthetic organic compound that has garnered attention for its diverse biological activities. This article delves into its antimicrobial and anticancer properties, synthesis pathways, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 387.44 g/mol. It features a morpholine ring substituted with two phenyl groups and an oxo group, contributing to its unique biological activity. The compound's stereochemistry is characterized by its (2R,3S) configuration, which is crucial for its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Morpholine Ring : Starting materials undergo cyclization to form the morpholine structure.

- Substitution Reactions : The introduction of phenyl groups and the oxo group occurs through electrophilic aromatic substitution or similar methods.

- Purification : The final product is purified using techniques like chromatography to achieve high purity levels (typically over 97%) .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its mechanism involves disrupting microbial cell membranes or inhibiting essential enzymatic pathways necessary for microbial survival.

Anticancer Activity

The compound has also been studied for its anticancer potential. It appears to inhibit specific enzymes involved in cell proliferation and survival, leading to apoptosis in cancer cells. The following table summarizes key findings from various studies:

| Study | Biological Activity | Model Used | Key Findings |

|---|---|---|---|

| Antimicrobial | Bacterial strains | Effective against Gram-positive and Gram-negative bacteria | |

| Anticancer | Cancer cell lines | Induces apoptosis via enzyme inhibition |

This compound's biological effects are primarily attributed to its ability to bind to specific enzymes or receptors. For instance:

- Enzyme Inhibition : The compound inhibits protein-tyrosine phosphatases (PTPases), which are crucial in regulating cellular signaling pathways .

- Cellular Interaction : Its structural similarity to known drugs allows it to interact with metabolic pathways effectively.

Comparative Analysis

When compared to structurally similar compounds, this compound demonstrates unique biological properties due to its specific substitution pattern on the morpholine ring. This distinct configuration enhances its reactivity and potency in various applications.

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Benzyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate | Similar morpholine core | Different substitution pattern |

| (2S,3R)-(+)-6-oxo-2,3-diphenylmorpholine | Chiral configuration | Enhanced binding affinity |

Case Studies

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against a range of bacterial strains, demonstrating significant inhibition zones in agar diffusion tests.

- Cancer Cell Apoptosis : In vitro studies on human cancer cell lines showed that treatment with this compound resulted in increased markers of apoptosis compared to control groups.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate, and how do stereochemical variations impact its synthesis?

- The compound exists in enantiomeric forms: (2R,3S)- and (2S,3R)-configurations. Synthetic protocols often employ chiral auxiliaries or asymmetric catalysis to control stereochemistry. For example, tert-butyl derivatives of morpholinecarboxylates are intermediates in enantioselective syntheses, where reaction conditions (e.g., temperature, solvent polarity) influence diastereomeric excess .

- Methodological Tip : Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) to resolve enantiomers. Retention times and elution order can be cross-validated with optical rotation data .

Q. How should researchers characterize the purity and structural identity of this compound?

- Analytical Workflow :

- Purity : HPLC with UV detection (λ = 254 nm) and GC-MS for volatile impurities. Purity thresholds >97% (HPLC) are typical for research-grade material .

- Structural Confirmation :

- NMR : ¹H and ¹³C NMR to verify phenyl and morpholine ring substituents. Key signals include aromatic protons (δ 7.2–7.5 ppm) and carbonyl resonances (δ ~170 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ at m/z 387.42 .

Advanced Research Questions

Q. How can researchers optimize reaction yields for stereoisomers of this compound?

- Key Variables :

- Catalyst Selection : Chiral Lewis acids (e.g., BINOL-derived catalysts) improve enantioselectivity in cyclization steps .

- Temperature Control : Lower temperatures (−20°C to 0°C) reduce racemization during esterification .

Q. What strategies resolve contradictions in spectral data for structurally similar derivatives?

- Challenge : Overlapping NMR signals from diphenyl groups and morpholine rings.

- Resolution :

- 2D NMR : NOESY or COSY to distinguish coupling between adjacent protons.

- X-ray Crystallography : Definitive confirmation of stereochemistry via single-crystal analysis .

- Example : Crystallographic data for tert-butyl analogs (CAS 112741-49-8) confirmed chair conformations of the morpholine ring .

Q. What are the applications of this compound in asymmetric synthesis?

- Role : As a chiral building block for pharmacophores (e.g., α-amino acids, kinase inhibitors).

- Mechanistic Insight : The morpholine ring’s rigidity stabilizes transition states in nucleophilic acyl substitutions .

- Experimental Design : Use kinetic resolution with lipases (e.g., Candida antarctica) to isolate enantiomers for downstream coupling reactions .

Handling and Stability

Q. What storage conditions ensure long-term stability of this compound?

- Recommendations :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.